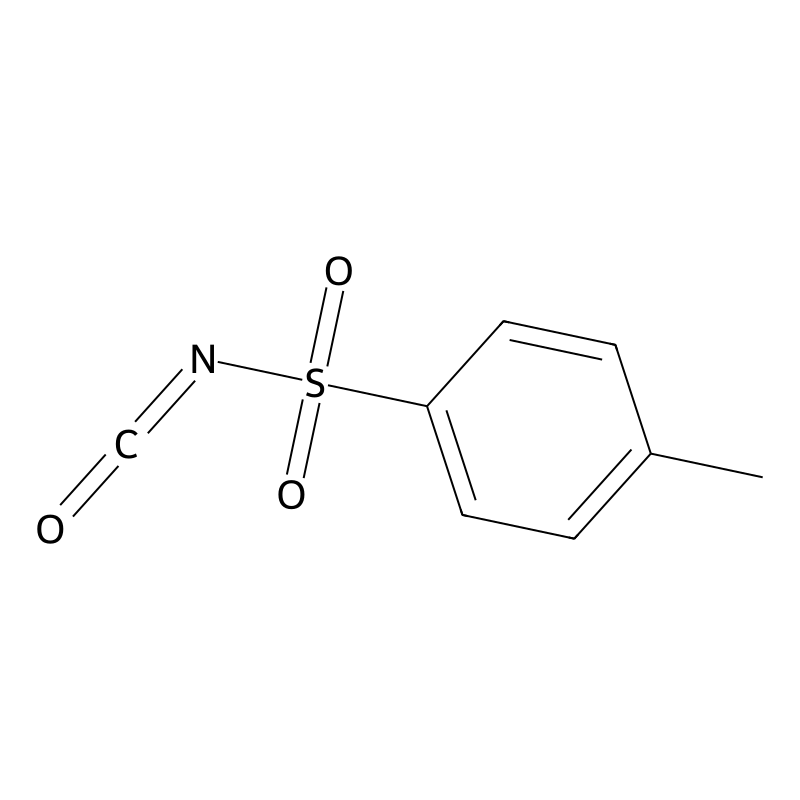

Tosyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Derivatizing Agent

One major use of Tosyl isocyanate is as a derivatizing agent in analytical chemistry. This involves chemically modifying a molecule to enhance its detectability or separation characteristics in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) [, ]. For example, PTSI derivatization has been used to analyze:

- 3-α-hydroxy tibolone in human plasma: This research employed PTSI to improve the sensitivity and specificity of LC-MS/MS analysis for measuring tibolone, a synthetic steroid with therapeutic applications [].

- Diethylene glycol and propylene glycol in pharmaceutical products: PTSI facilitated the simultaneous quantitative analysis of these compounds in pharmaceutical formulations using HPLC, providing valuable information for quality control [].

Synthesis of Organic Compounds

Tosyl isocyanate serves as a building block in the synthesis of various organic compounds due to its reactive isocyanate group. Researchers utilize PTSI for the preparation of:

- Acetylated syn-1,2-diols: This application involves the reaction of PTSI with syn-1,2-diols to generate acetylated derivatives, which are valuable intermediates in organic synthesis [].

- Oxazolidin-2-ones: PTSI plays a crucial role in the synthesis of these heterocyclic compounds, which find applications in medicinal chemistry and materials science [].

- 2,3-Diamino acids and N-tosylcarbonamides: These valuable building blocks for peptide and protein synthesis can be obtained through reactions involving PTSI [, ].

Scavenger for Water and Isocyanate-Reactive Groups

Tosyl isocyanate exhibits a high reactivity towards water and other isocyanate-reactive functional groups. This property makes it a valuable scavenger in various applications, including:

- Improving the shelf life of polyurethane coatings: PTSI reacts with water and other impurities present in paints and coatings, preventing premature thickening and ensuring product stability [].

- Purification of organic materials: PTSI can remove trace amounts of water and other interfering compounds from organic materials, facilitating further research and analysis.

Tosyl isocyanate is a colorless liquid with the molecular formula C8H7NO3S . It is characterized by its high reactivity, particularly due to the presence of the isocyanate group. The compound is hygroscopic and has a tear-inducing effect, making it necessary to handle with care in a fume hood . It has a boiling point of 144°C at 1.3 kPa, a refractive index of 1.5340, and a flash point of 110°C .

Several methods have been reported for the synthesis of tosyl isocyanate:

- Palladium-catalyzed carbonylation: Organic azides can be converted to tosyl isocyanate using Pd(OAc)2 as a catalyst under CO atmosphere .

- Reaction of p-toluenesulfonamide with oxalyl chloride: This method involves the reaction of p-toluenesulfonamide with oxalyl chloride in the presence of DABCO as an activator .

Tosyl isocyanate finds applications in various fields:

Tosyl isocyanate has been studied for its interactions with various compounds:

- Alkenes and monofluoroalkenes: It undergoes [2+2] cycloaddition reactions with these compounds, forming β-lactam rings .

- Carboxylate salts: Its reactions with carboxylate salts have been investigated for potential applications in organic synthesis .

- Electrode surfaces: In lithium-ion batteries, it can form a stable solid electrolyte interface (SEI) film on electrode surfaces, potentially improving battery performance .

Similar Compounds

Several compounds share similarities with tosyl isocyanate:

- Chlorosulfonyl isocyanate: This is a more reactive isocyanate compared to tosyl isocyanate .

- Phenyl isocyanate: Another aromatic isocyanate, but without the sulfonyl group.

- Methyl isocyanate: A simpler aliphatic isocyanate.

- Toluene-2,4-diisocyanate: A diisocyanate compound used in polyurethane production.

Tosyl isocyanate is unique due to its combination of the tosyl group and the isocyanate functionality, which gives it specific reactivity and applications, particularly in moisture scavenging and as a derivatization reagent .

Physical Description

XLogP3

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Benzenesulfonyl isocyanate, 4-methyl-: ACTIVE